molecular formula C18H21NO7 B12560042 3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid CAS No. 143264-94-2

3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid

Katalognummer: B12560042
CAS-Nummer: 143264-94-2
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: VLSHYJOWVFIMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of multiple methoxy groups attached to its aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoic acid core but lacks the trimethoxyaniline moiety.

    3,4,5-Trimethoxyaniline: Contains the trimethoxyaniline structure but lacks the benzoic acid component.

    Veratric acid: Another dimethoxybenzoic acid derivative with similar properties.

Uniqueness

3,4-Dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid is unique due to the combination of both 3,4-dimethoxybenzoic acid and 3,4,5-trimethoxyaniline structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

143264-94-2

Molekularformel

C18H21NO7

Molekulargewicht

363.4 g/mol

IUPAC-Name

3,4-dimethoxy-2-(3,4,5-trimethoxyanilino)benzoic acid

InChI

InChI=1S/C18H21NO7/c1-22-12-7-6-11(18(20)21)15(17(12)26-5)19-10-8-13(23-2)16(25-4)14(9-10)24-3/h6-9,19H,1-5H3,(H,20,21)

InChI-Schlüssel

VLSHYJOWVFIMJQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(=O)O)NC2=CC(=C(C(=C2)OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.